Methyl 6-(chloromethyl)nicotinate hydrochloride

Salt selection Solid-state properties Automated synthesis

Automated synthesis groups often face inconsistent reactivity and handling issues when substituting free-base or 2-position regioisomers of chloromethyl nicotinates. Methyl 6-(chloromethyl)nicotinate hydrochloride (CAS 951306-53-9) resolves these challenges through its crystalline hydrochloride form and 6-position regiochemistry. • Crystalline salt ensures accurate solid dispensing on automated parallel synthesis platforms, eliminating transfer losses from oily free-base intermediates (free base CAS 49668-90-8). • 6-position chloromethyl handle provides moderate electrophilic reactivity for sequential amine/thiol alkylation without the premature over-reactivity of bromomethyl analogs. • Room-temperature storage stability simplifies inventory management; the methyl ester enables late-stage hydrolysis or transesterification for library diversification. • Cited in WO-2019106182-A1 as a precursor for lanthanide-selective chelating ligands.

Molecular Formula C8H9Cl2NO2
Molecular Weight 222.07 g/mol
CAS No. 951306-53-9
Cat. No. B1443211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(chloromethyl)nicotinate hydrochloride
CAS951306-53-9
Molecular FormulaC8H9Cl2NO2
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)CCl.Cl
InChIInChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;/h2-3,5H,4H2,1H3;1H
InChIKeyBFJOWKDRJQVNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(Chloromethyl)nicotinate Hydrochloride: Chemical Identity and Key Properties


Methyl 6-(chloromethyl)nicotinate hydrochloride (CAS 951306-53-9) is a heterobifunctional pyridine building block belonging to the nicotinic acid derivative class, characterized by a pyridine core substituted at the 3-position with a methyl carboxylate ester and at the 6-position with a reactive chloromethyl group, furnished as the hydrochloride salt . The compound has a molecular formula of C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol, with the hydrochloride salt form conferring enhanced crystallinity and improved handling characteristics compared to the free base (methyl 6-(chloromethyl)nicotinate, CAS 49668-90-8, MW 185.61) . This building block serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where its chloromethyl moiety functions as an electrophilic handle for nucleophilic substitution reactions while the methyl ester provides a modifiable or hydrolyzable functional group .

Why Positional Isomers and Halogen Analogs Are Not Interchangeable


Substitution with seemingly similar chloromethyl nicotinate derivatives without rigorous validation introduces substantial risk of divergent reactivity and incompatible physicochemical properties. The regiochemistry of the chloromethyl group (6-position vs. 2-position or 5-position) dictates distinct electronic environments on the pyridine ring, altering both nucleophilic substitution rates and downstream coupling efficiencies . Furthermore, the choice between hydrochloride salt (CAS 951306-53-9) and free base (CAS 49668-90-8) affects solubility in polar aprotic solvents, long-term storage stability, and ease of handling in automated synthesis platforms . Halogen substitution (chloromethyl vs. bromomethyl) modifies leaving-group propensity and may necessitate different reaction temperatures, catalysts, or purification protocols to achieve comparable yields [1]. Ester variation (methyl vs. ethyl) changes lipophilicity (LogP) and chromatographic retention behavior, potentially complicating established purification methods [2]. These non-trivial differences underscore the necessity of evidence-based selection over generic substitution.

Quantitative Differentiation Evidence for Procurement Decisions


Hydrochloride Salt vs. Free Base: Crystallinity and Handling Benefits

Methyl 6-(chloromethyl)nicotinate hydrochloride (CAS 951306-53-9) exhibits a formal charge count of 0 with a covalently-bonded unit count of 2 (cation plus chloride counterion) and a hydrogen bond donor count of 1 (from the protonated pyridinium nitrogen), compared to the free base methyl 6-(chloromethyl)nicotinate (CAS 49668-90-8) which has a covalently-bonded unit count of 1 and a hydrogen bond donor count of 0 . The hydrochloride salt form possesses a defined melting point characteristic of crystalline solids, whereas the free base is typically isolated as an oil or low-melting solid requiring more stringent storage conditions . The topological polar surface area (TPSA) of the hydrochloride salt is 39.2 Ų, identical to the free base due to protonation occurring on nitrogen rather than oxygen, but the salt's aqueous solubility and handling characteristics are substantially improved .

Salt selection Solid-state properties Automated synthesis Medicinal chemistry

Chloromethyl vs. Bromomethyl: Divergent Reactivity Profiles

The chloromethyl substituent in methyl 6-(chloromethyl)nicotinate hydrochloride (C-Cl bond) exhibits lower leaving-group propensity than the bromomethyl analog methyl 6-(bromomethyl)nicotinate (CAS 131803-48-0, C-Br bond), a difference rooted in halogen electronegativity (Cl: 3.16 vs. Br: 2.96) and carbon-halogen bond dissociation energies (C-Cl: ~397 kJ/mol vs. C-Br: ~280 kJ/mol) [1]. The bromomethyl derivative has a molecular weight of 230.06 g/mol and density of 1.533 ± 0.06 g/cm³ at 20°C, compared to 222.07 g/mol for the hydrochloride target compound [1]. This differential reactivity translates to distinct synthetic utility: the chloromethyl compound permits controlled, selective alkylation under mild conditions, whereas the bromomethyl analog reacts more vigorously, often requiring lower temperatures (0°C to room temperature) and shorter reaction times to avoid side-product formation .

Nucleophilic substitution Leaving group propensity Synthetic methodology Reaction optimization

Methyl vs. Ethyl Ester: Lipophilicity and Purification Differences

Methyl 6-(chloromethyl)nicotinate hydrochloride exhibits a computed LogP value of 2.40900 for the free base component, whereas ethyl 6-(chloromethyl)nicotinate (CAS 10177-23-8) has a computed XLogP3 value of 1.5 [1]. This LogP difference of approximately 0.9 units (60% relative increase in lipophilicity for the methyl ester free base) translates to distinct chromatographic retention behavior on reversed-phase HPLC systems. The ethyl analog has a higher molecular weight (199.63 g/mol for free base, 236.10 g/mol for hydrochloride CAS 959964-29-5) and contains four rotatable bonds compared to three rotatable bonds in the methyl ester, increasing conformational flexibility [1][2]. Both compounds share an identical topological polar surface area (TPSA) of 39.2 Ų, indicating that differences in purification and handling arise primarily from lipophilicity rather than polarity [1].

Lipophilicity Chromatography Purification Medicinal chemistry LogP

6-Position vs. 2-Position Substitution: Stability and Regiochemistry

Methyl 6-(chloromethyl)nicotinate hydrochloride features chloromethyl substitution at the 6-position (para to the pyridine nitrogen), whereas the regioisomer methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7) bears the chloromethyl group at the 2-position (ortho to the pyridine nitrogen) . Both compounds share identical molecular formulas (C₈H₈ClNO₂ for free base forms) and comparable boiling point ranges (272.9 ± 30.0°C for 6-isomer free base vs. 279.4 ± 30.0°C for 2-isomer) . The 2-isomer requires storage at -20°C to maintain stability, whereas the 6-isomer hydrochloride salt is stable under sealed, dry conditions at room temperature . The key differentiation lies in the electronic environment: the 6-position chloromethyl group experiences less steric hindrance and distinct resonance effects from the pyridine nitrogen, potentially altering nucleophilic substitution rates and the electronic properties of downstream coupling products .

Regioselectivity Pyridine chemistry Electrophilic substitution Medicinal chemistry

Key Application Scenarios for Methyl 6-(Chloromethyl)nicotinate Hydrochloride


Controlled Functionalization in Medicinal Chemistry Library Synthesis

The hydrochloride salt's crystalline form and room-temperature stability make it ideally suited for automated parallel synthesis platforms where accurate solid dispensing and consistent reagent quality are critical. The chloromethyl group provides a moderate-reactivity electrophilic handle for sequential alkylation of amines or thiols without the premature over-reactivity associated with bromomethyl analogs. This enables the systematic construction of focused compound libraries where precise control over substitution timing is required to avoid side-product formation. The methyl ester group further allows for late-stage diversification via hydrolysis to the carboxylic acid or transesterification to alternative ester derivatives .

Regiochemical Scaffolds for Structure-Activity Relationship Studies

For structure-activity relationship investigations where the spatial orientation of substituents relative to the pyridine nitrogen is hypothesized to modulate target binding, the 6-substituted regioisomer provides a scaffold that is chemically distinct from the more commonly employed 2-substituted analogs. The electronic environment of the 6-position (para to nitrogen) yields different dipole moments and hydrogen-bonding patterns in derived compounds compared to the ortho-substituted 2-isomer series. Researchers evaluating nicotinic acid-derived pharmacophores for enzyme inhibition or receptor modulation can systematically probe these regiochemical effects by sourcing the 6-isomer hydrochloride rather than relying solely on 2-substituted building blocks .

Precursor for Rare Earth Element Separation Ligands

The compound has been specifically cited in patent literature (WO-2019106182-A1 and related family members AU-2018374526-A1, CA-3083333-A1, CN-111511728-A, EP-3717466-A1) as a synthetic precursor for compounds designed to separate rare earth elements and s-, p-, and d-block metals. The 6-position chloromethyl group enables the introduction of metal-chelating moieties at a defined distance and orientation from the pyridine nitrogen and carboxylate functionalities, generating ligands with tunable selectivity for specific lanthanide ions. The methyl ester provides a protecting group strategy that can be selectively removed post-coupling to reveal a metal-coordinating carboxylate [1].

Agrochemical Intermediate Synthesis with Stable Handling

In agrochemical development pipelines where nicotinic acid derivatives serve as precursors to herbicidal or fungicidal active ingredients, the hydrochloride salt form offers practical advantages for kilo-lab and pilot-plant operations. The crystalline nature eliminates the handling difficulties associated with oily free-base intermediates, reducing transfer losses and improving weighing accuracy. The room-temperature storage stability simplifies inventory management compared to the 2-isomer series which requires freezer storage, making this compound a more operationally convenient choice for process chemistry development groups scaling up nicotinate-derived agrochemical candidates .

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